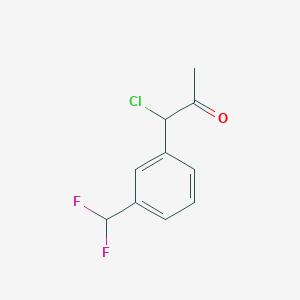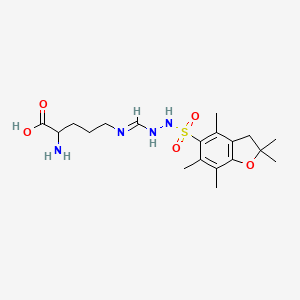
(R,E)-2-amino-5-(N'-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ylsulfonyl)formohydrazonamido)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Arg(Pbf)-OH, also known as N-ω-(2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) protecting group, which is used to protect the guanidino group of arginine during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Arg(Pbf)-OH typically involves the protection of the guanidino group of arginine with the Pbf group. This is achieved through a series of chemical reactions that include the use of protecting groups and coupling reagents. The Boc (tert-butyloxycarbonyl) and Pbf protecting groups are removed using a mixture of dichloromethane, triisopropylsilane, and trifluoroacetic acid .
Industrial Production Methods
Industrial production of H-D-Arg(Pbf)-OH involves large-scale synthesis using automated peptide synthesizers. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid resin support. The use of microwave-assisted SPPS has been reported to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
H-D-Arg(Pbf)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Pbf protecting group using strong acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, dichloromethane, triisopropylsilane.
Coupling: HBTU, DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where the arginine residue is incorporated with its guanidino group protected or deprotected as needed.
Scientific Research Applications
H-D-Arg(Pbf)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins for various research purposes.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for use in diagnostics and as research tools
Mechanism of Action
The mechanism of action of H-D-Arg(Pbf)-OH is primarily related to its role in peptide synthesis. The Pbf protecting group prevents unwanted side reactions involving the guanidino group of arginine during peptide assembly. This ensures the correct sequence and structure of the synthesized peptide. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended application .
Comparison with Similar Compounds
Similar Compounds
H-D-Arg(Boc)-OH: Another arginine derivative with a Boc protecting group.
H-D-Arg(Tos)-OH: Arginine derivative with a Tosyl protecting group.
H-D-Arg(Mtr)-OH: Arginine derivative with a Mtr (4-Methoxy-2,3,6-trimethylphenylsulfonyl) protecting group.
Uniqueness
H-D-Arg(Pbf)-OH is unique due to the stability and efficiency of the Pbf protecting group. The Pbf group is less prone to side reactions and provides better protection for the guanidino group compared to other protecting groups like Boc and Tosyl. This makes H-D-Arg(Pbf)-OH particularly valuable in the synthesis of complex peptides .
Properties
Molecular Formula |
C19H30N4O5S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-amino-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid |
InChI |
InChI=1S/C19H30N4O5S/c1-11-12(2)17(13(3)14-9-19(4,5)28-16(11)14)29(26,27)23-22-10-21-8-6-7-15(20)18(24)25/h10,15,23H,6-9,20H2,1-5H3,(H,21,22)(H,24,25) |
InChI Key |
ASFXBICQUIOYIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


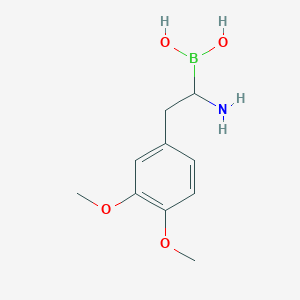
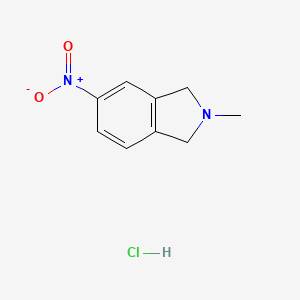
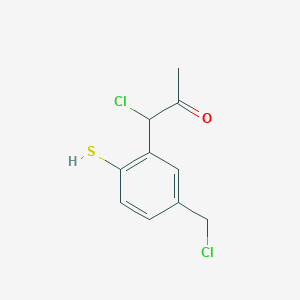
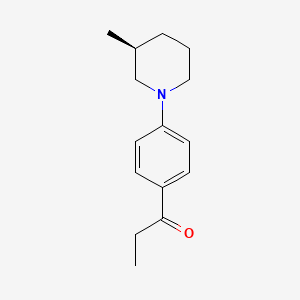
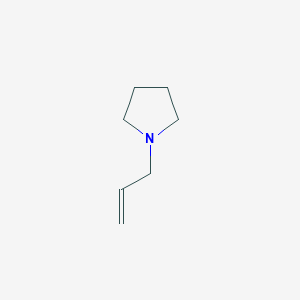
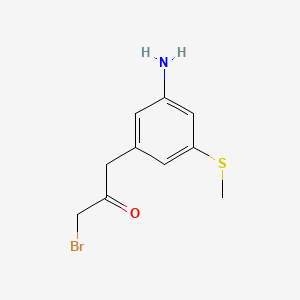
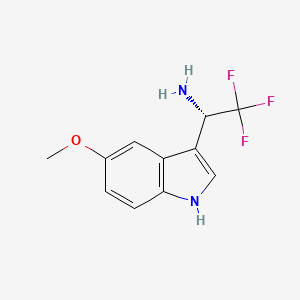
![[3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054245.png)

![(E)-N-(4-(4-amino-3-(5-chloro-3-methylbenzofuran-2-yl)-7-oxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl)-4-(dimethylamino)but-2-enamide](/img/structure/B14054260.png)

![Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-)](/img/structure/B14054288.png)
![Tert-butyl 4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate](/img/structure/B14054289.png)
